molecular formula C9H17NO2 B1276264 4-(Piperidin-4-yl)butanoic acid CAS No. 90950-44-0

4-(Piperidin-4-yl)butanoic acid

Cat. No. B1276264
CAS RN: 90950-44-0
M. Wt: 171.24 g/mol
InChI Key: MSTPNVITZIFFEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperidin-4-yl)butanoic acid is an organic compound that belongs to the class of piperidines . Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms . It is also known as 4-Piperidine butyric acid .


Synthesis Analysis

4-Piperidine butyric acid hydrochloride participates in the synthesis of FK866 [ (E)- N - [4- (1-benzoylpiperidin-4-yl)butyl]-3- (pyridin-3-yl)acrylamide], an inhibitor of NAD biosynthesis . It is also used as a reactant for the modification of 3-amidinophenylalanine-derived matriptase inhibitors and reactions between Weinreb amides and 2-magnesiated oxazoles .


Molecular Structure Analysis

The molecular formula of 4-(Piperidin-4-yl)butanoic acid is C9H17NO2 . The molecular weight is 171.23700 .


Chemical Reactions Analysis

4-Piperidine butyric acid hydrochloride is used as a reactant for the modification of 3-amidinophenylalanine-derived matriptase inhibitors and reactions between Weinreb amides and 2-magnesiated oxazoles .


Physical And Chemical Properties Analysis

The density of 4-(Piperidin-4-yl)butanoic acid is 1.021g/cm3 . It has a boiling point of 312.7ºC at 760mmHg . The flash point is 142.9ºC .

Scientific Research Applications

Pharmacology

Field

Pharmacology

Methods

The compound is often used as a reactant in the modification of matriptase inhibitors and in the synthesis of FK866 analogs for NAD salvage inhibition . The synthesis procedures involve complex organic reactions under controlled laboratory conditions.

Safety And Hazards

The safety information for 4-(Piperidin-4-yl)butanoic acid includes hazard statements H302 - H315 - H319 - H335 . Precautionary statements include P261 - P264 - P270 - P301 + P312 - P302 + P352 - P305 + P351 + P338 . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

properties

IUPAC Name

4-piperidin-4-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c11-9(12)3-1-2-8-4-6-10-7-5-8/h8,10H,1-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTPNVITZIFFEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60409090
Record name 4-piperidin-4-ylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-4-yl)butanoic acid

CAS RN

90950-44-0
Record name 4-Piperidinebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90950-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-piperidin-4-ylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In an especially preferred preparation of VIII, 2-(4-pyridyl)ethylmalonic acid diethyl ester is taken up in aqueous acid, preferably aqueous HCl, and decarboxylated by heating at reflux. A catalyst as described above is then added to the resulting solution of 4-(4-pyridyl)butanoic acid XIII and the mixture is catalytically hydrogenated to give an aqueous solution of 4-(4-piperidyl)butanoic acid XIV. The catalyst is then filtered off, the acidic solution of XIV is made basic with aqueous alkoxide and the benzyloxycarbonyl protecting group is introduced as described above. The 1-[(phenylmethoxy)carbonyl]-4-piperidinebutanoic acid is then extracted into an organic solvent and condensed with N-ethylglycine as described above to give VIII.
[Compound]
Name
VIII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Piperidin-4-yl)butanoic acid
Reactant of Route 2
4-(Piperidin-4-yl)butanoic acid
Reactant of Route 3
4-(Piperidin-4-yl)butanoic acid
Reactant of Route 4
4-(Piperidin-4-yl)butanoic acid
Reactant of Route 5
4-(Piperidin-4-yl)butanoic acid
Reactant of Route 6
4-(Piperidin-4-yl)butanoic acid

Citations

For This Compound
7
Citations
A Schweinitz, D Dönnecke, A Ludwig… - Bioorganic & medicinal …, 2009 - Elsevier
A novel series of matriptase inhibitors based on previously identified tribasic 3-amidinophenylalanine derivatives was prepared. The C-terminal basic group was replaced by neutral …
Number of citations: 26 www.sciencedirect.com
I Conforti, A Benzi, I Caffa, S Bruzzone, A Nencioni… - Pharmaceutics, 2023 - mdpi.com
The nicotinamide phosphoribosyltransferase (NAMPT) is considered a very promising therapeutic target because it is overexpressed in pancreatic cancer. Although many inhibitors …
Number of citations: 1 www.mdpi.com
M Keller, C Tränkle, X She, A Pegoli… - Bioorganic & medicinal …, 2015 - Elsevier
A series of new dibenzodiazepinone-type muscarinic receptor ligands, including two homo-dimeric compounds, was prepared. Sixteen representative compounds were characterized in …
Number of citations: 20 www.sciencedirect.com
A Gillig, SR Majjigapu, B Sordat… - Helvetica Chimica …, 2012 - Wiley Online Library
FK866 (also named APO866 or WK175) is a potent NAMPT inhibitor being evaluated (Phase II) as a potential anticancer drug. The preparation of the C‐iminoribofuranoside analog (2E)…
Number of citations: 9 onlinelibrary.wiley.com
DKH Ho - 2016 - repository.cam.ac.uk
The development of a palladium-catalysed C–H carbonylation of hindered secondary amines is described. Central to this strategy is the temporary conversion of simple ketones into …
Number of citations: 4 www.repository.cam.ac.uk
M Hammami - 2012 - core.ac.uk
Development of new inhibitors for the type II transmembrane serine protease matriptase Page 1 Development of new inhibitors for the type II transmembrane serine protease matriptase …
Number of citations: 2 core.ac.uk
O Ortega Granda - 2022 - theses.fr
Au cours de l'infection virale, la présence d'intermédiaires de réplication de l'ARN viral dans le cytoplasme déclenche la réponse antivirale. l'ARN viral est reconnu par des récepteurs …
Number of citations: 0 www.theses.fr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.